molecular formula C11H13NO3S B8554190 (R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid

(R)-2-(4-Methoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No. B8554190
M. Wt: 239.29 g/mol
InChI Key: ZQRSXNJVEHLFCE-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06492460B2

Procedure details

Commercially available Fmoc-Cys(Trt) was attached to the linker based solid support 1 by DIC/DMAP procedure. The solid support (1.0 g) having substitution 0.4 meq/g was placed in reaction vessel and allowed to swell in dichloromethane (DCM) under nitrogen stirring. After 30 min. the resin was filtered and washed with DCM. To this resin a solution of Fmoc-Cys(Trt) (0.70 g, 1.2 mmol) dimethylaminopyridine (DMAP) or N-methyl imidazole (NMI) (0.4 mmol) in DCM:DMF (1:1) 20 ml and was added. This mixture was stirred for 8-10 hrs. The resin was washed three times with DCM and dried. An aliquot of this resin was tested to check the loading by the treatment with 20% piperidine and subsequently recording the absorbance in UV [Method A]. It came out to be 90% loading. The resin bearing Fmoc-Cys(Trt) was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min to remove Fmoc group. The resin was washed three times with DCM and then treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times) to remove the trityl group of Cys. After washing the resin with DCM 3 times, a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added under stirring and the stirring was continued for 8-10 hrs. The resin was washed three times with DCM and dried. It was treated with a mixture of dioxan-MeOH-4N. NaOH (30:9:1, 20 ml) for 30 min under stirring and the resin was filtered and washed with 2 ml of water. The combined filtrate was evaporated in vacuo. The residue was taken in water and extracted with ether. The aqueous layer acidified with 1N hydrochloric acid and extracted with EtOAc (3×70 ml). The combined EtOAc layer was washed with water and brine then dried over Na2SO4 and evaporated in vacuo to yield 2-(4-methoxyphenyl) thiazolidine-4-carboxylic acid as white crystalline material. Yield: 0.061 g, 72%; m.p. 150-51° C.; FAB-MS [M+H]+ 239; 1H NMR (DMSO-d6) δ: 3.5 (m, 2H), 3.7 (s, 3H), 4.8 (bs, 1H), 5.9 (bs, 1H), 6.8-7.1 (Abq, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DIC DMAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0.4 mmol
Type
reactant
Reaction Step Three
Name
DCM DMF
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Step Two
Name
DIC DMAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Name
Quantity
0.4 mmol
Type
reactant
Smiles
CN1C=NC=C1
Name
DCM DMF
Quantity
20 mL
Type
reactant
Smiles
ClCCl.CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 8-10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in reaction vessel
FILTRATION
Type
FILTRATION
Details
After 30 min. the resin was filtered
Duration
30 min
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The resin was washed three times with DCM
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to remove Fmoc group
WASH
Type
WASH
Details
The resin was washed three times with DCM
ADDITION
Type
ADDITION
Details
treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove the trityl group of Cys
WASH
Type
WASH
Details
After washing the resin with DCM 3 times
ADDITION
Type
ADDITION
Details
a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added
STIRRING
Type
STIRRING
Details
under stirring
WAIT
Type
WAIT
Details
the stirring was continued for 8-10 hrs
Duration
9 (± 1) h
WASH
Type
WASH
Details
The resin was washed three times with DCM
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
It was treated with a mixture of dioxan-MeOH-4N
STIRRING
Type
STIRRING
Details
NaOH (30:9:1, 20 ml) for 30 min under stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resin was filtered
WASH
Type
WASH
Details
washed with 2 ml of water
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×70 ml)
WASH
Type
WASH
Details
The combined EtOAc layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
9 (± 1) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06492460B2

Procedure details

Commercially available Fmoc-Cys(Trt) was attached to the linker based solid support 1 by DIC/DMAP procedure. The solid support (1.0 g) having substitution 0.4 meq/g was placed in reaction vessel and allowed to swell in dichloromethane (DCM) under nitrogen stirring. After 30 min. the resin was filtered and washed with DCM. To this resin a solution of Fmoc-Cys(Trt) (0.70 g, 1.2 mmol) dimethylaminopyridine (DMAP) or N-methyl imidazole (NMI) (0.4 mmol) in DCM:DMF (1:1) 20 ml and was added. This mixture was stirred for 8-10 hrs. The resin was washed three times with DCM and dried. An aliquot of this resin was tested to check the loading by the treatment with 20% piperidine and subsequently recording the absorbance in UV [Method A]. It came out to be 90% loading. The resin bearing Fmoc-Cys(Trt) was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min to remove Fmoc group. The resin was washed three times with DCM and then treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times) to remove the trityl group of Cys. After washing the resin with DCM 3 times, a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added under stirring and the stirring was continued for 8-10 hrs. The resin was washed three times with DCM and dried. It was treated with a mixture of dioxan-MeOH-4N. NaOH (30:9:1, 20 ml) for 30 min under stirring and the resin was filtered and washed with 2 ml of water. The combined filtrate was evaporated in vacuo. The residue was taken in water and extracted with ether. The aqueous layer acidified with 1N hydrochloric acid and extracted with EtOAc (3×70 ml). The combined EtOAc layer was washed with water and brine then dried over Na2SO4 and evaporated in vacuo to yield 2-(4-methoxyphenyl) thiazolidine-4-carboxylic acid as white crystalline material. Yield: 0.061 g, 72%; m.p. 150-51° C.; FAB-MS [M+H]+ 239; 1H NMR (DMSO-d6) δ: 3.5 (m, 2H), 3.7 (s, 3H), 4.8 (bs, 1H), 5.9 (bs, 1H), 6.8-7.1 (Abq, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DIC DMAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0.4 mmol
Type
reactant
Reaction Step Three
Name
DCM DMF
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Step Two
Name
DIC DMAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Name
Quantity
0.4 mmol
Type
reactant
Smiles
CN1C=NC=C1
Name
DCM DMF
Quantity
20 mL
Type
reactant
Smiles
ClCCl.CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 8-10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in reaction vessel
FILTRATION
Type
FILTRATION
Details
After 30 min. the resin was filtered
Duration
30 min
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The resin was washed three times with DCM
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to remove Fmoc group
WASH
Type
WASH
Details
The resin was washed three times with DCM
ADDITION
Type
ADDITION
Details
treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove the trityl group of Cys
WASH
Type
WASH
Details
After washing the resin with DCM 3 times
ADDITION
Type
ADDITION
Details
a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added
STIRRING
Type
STIRRING
Details
under stirring
WAIT
Type
WAIT
Details
the stirring was continued for 8-10 hrs
Duration
9 (± 1) h
WASH
Type
WASH
Details
The resin was washed three times with DCM
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
It was treated with a mixture of dioxan-MeOH-4N
STIRRING
Type
STIRRING
Details
NaOH (30:9:1, 20 ml) for 30 min under stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resin was filtered
WASH
Type
WASH
Details
washed with 2 ml of water
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×70 ml)
WASH
Type
WASH
Details
The combined EtOAc layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
9 (± 1) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06492460B2

Procedure details

Commercially available Fmoc-Cys(Trt) was attached to the linker based solid support 1 by DIC/DMAP procedure. The solid support (1.0 g) having substitution 0.4 meq/g was placed in reaction vessel and allowed to swell in dichloromethane (DCM) under nitrogen stirring. After 30 min. the resin was filtered and washed with DCM. To this resin a solution of Fmoc-Cys(Trt) (0.70 g, 1.2 mmol) dimethylaminopyridine (DMAP) or N-methyl imidazole (NMI) (0.4 mmol) in DCM:DMF (1:1) 20 ml and was added. This mixture was stirred for 8-10 hrs. The resin was washed three times with DCM and dried. An aliquot of this resin was tested to check the loading by the treatment with 20% piperidine and subsequently recording the absorbance in UV [Method A]. It came out to be 90% loading. The resin bearing Fmoc-Cys(Trt) was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min to remove Fmoc group. The resin was washed three times with DCM and then treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times) to remove the trityl group of Cys. After washing the resin with DCM 3 times, a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added under stirring and the stirring was continued for 8-10 hrs. The resin was washed three times with DCM and dried. It was treated with a mixture of dioxan-MeOH-4N. NaOH (30:9:1, 20 ml) for 30 min under stirring and the resin was filtered and washed with 2 ml of water. The combined filtrate was evaporated in vacuo. The residue was taken in water and extracted with ether. The aqueous layer acidified with 1N hydrochloric acid and extracted with EtOAc (3×70 ml). The combined EtOAc layer was washed with water and brine then dried over Na2SO4 and evaporated in vacuo to yield 2-(4-methoxyphenyl) thiazolidine-4-carboxylic acid as white crystalline material. Yield: 0.061 g, 72%; m.p. 150-51° C.; FAB-MS [M+H]+ 239; 1H NMR (DMSO-d6) δ: 3.5 (m, 2H), 3.7 (s, 3H), 4.8 (bs, 1H), 5.9 (bs, 1H), 6.8-7.1 (Abq, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DIC DMAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0.4 mmol
Type
reactant
Reaction Step Three
Name
DCM DMF
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1](C(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O)[C@H:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4][C:5]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)N=C=NC(C)C.CN(C1C=CC=CN=1)C.CN1C=CN=C1.ClCCl.CN([CH:74]=[O:75])C>ClCCl>[CH3:74][O:75][C:21]1[CH:20]=[CH:19][C:18]([CH:5]2[NH:1][CH:2]([C:24]([OH:26])=[O:25])[CH2:3][S:4]2)=[CH:23][CH:22]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Step Two
Name
DIC DMAP
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(N=C=NC(C)C)C.CN(C)C1=NC=CC=C1
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
N([C@@H](CSC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)O)C(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12
Name
Quantity
0.4 mmol
Type
reactant
Smiles
CN1C=NC=C1
Name
DCM DMF
Quantity
20 mL
Type
reactant
Smiles
ClCCl.CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 8-10 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in reaction vessel
FILTRATION
Type
FILTRATION
Details
After 30 min. the resin was filtered
Duration
30 min
WASH
Type
WASH
Details
washed with DCM
WASH
Type
WASH
Details
The resin was washed three times with DCM
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
was treated with 20% piperidine in DCM:DMF (1:1) 20 ml for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to remove Fmoc group
WASH
Type
WASH
Details
The resin was washed three times with DCM
ADDITION
Type
ADDITION
Details
treated with 10% trifluoric acid (TFA)/Bu3SiH in DCM for 30 min (three times)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove the trityl group of Cys
WASH
Type
WASH
Details
After washing the resin with DCM 3 times
ADDITION
Type
ADDITION
Details
a solution of p-anisaldehyde (0.5 ml) in DCM:DMF (1:1) 15 ml was added
STIRRING
Type
STIRRING
Details
under stirring
WAIT
Type
WAIT
Details
the stirring was continued for 8-10 hrs
Duration
9 (± 1) h
WASH
Type
WASH
Details
The resin was washed three times with DCM
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
It was treated with a mixture of dioxan-MeOH-4N
STIRRING
Type
STIRRING
Details
NaOH (30:9:1, 20 ml) for 30 min under stirring
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the resin was filtered
WASH
Type
WASH
Details
washed with 2 ml of water
CUSTOM
Type
CUSTOM
Details
The combined filtrate was evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×70 ml)
WASH
Type
WASH
Details
The combined EtOAc layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
9 (± 1) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1SCC(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.